1,3-Bis(2,6-dichlorophenyl)urea
Description
Structure
3D Structure
Properties
CAS No. |
97028-51-8 |
|---|---|
Molecular Formula |
C13H8Cl4N2O |
Molecular Weight |
350.0 g/mol |
IUPAC Name |
1,3-bis(2,6-dichlorophenyl)urea |
InChI |
InChI=1S/C13H8Cl4N2O/c14-7-3-1-4-8(15)11(7)18-13(20)19-12-9(16)5-2-6-10(12)17/h1-6H,(H2,18,19,20) |
InChI Key |
QFTCAZCPTABRKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)NC2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1,3 Bis 2,6 Dichlorophenyl Urea
Established Synthetic Pathways for Aryl Urea (B33335) Formation
The formation of aryl ureas like 1,3-Bis(2,6-dichlorophenyl)urea predominantly relies on two well-established chemical transformations: the condensation of amines with isocyanates and routes involving phosgene (B1210022) or its safer alternatives.
Amine-Isocyanate Condensation Approaches
A prevalent method for synthesizing N,N'-disubstituted ureas is the reaction between an isocyanate and a primary amine. organic-chemistry.org This approach involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. For the synthesis of this compound, this would involve the reaction of 2,6-dichloroaniline (B118687) with 2,6-dichlorophenyl isocyanate. This reaction is often straightforward and can be carried out under relatively mild conditions. The isocyanate itself can be generated in situ from a primary amide via a Hofmann rearrangement, followed by the addition of an amine. organic-chemistry.org
Phosgenation/Triphosgenation Routes
Historically, the reaction of primary amines with phosgene (COCl₂) has been a common method for producing isocyanates, which are key intermediates in urea synthesis. beilstein-journals.org In this context, 2,6-dichloroaniline would be treated with phosgene to generate 2,6-dichlorophenyl isocyanate. This isocyanate can then react with another molecule of 2,6-dichloroaniline to yield the target urea. However, due to the extreme toxicity of phosgene, safer alternatives like triphosgene (B27547) (bis(trichloromethyl) carbonate) are now widely used. nih.gov Triphosgene serves as a solid, crystalline source of phosgene, which is generated in situ, thus minimizing handling risks. The reaction of 2,4,6-trichloroaniline (B165571) with phosgene in a solvent like nitrobenzene (B124822) has been shown to produce the corresponding bis(trichlorophenyl)urea, which precipitates from the solution. google.com A similar principle applies to the synthesis of this compound.
Optimization of Reaction Parameters for Yield and Purity
Achieving high yield and purity in the synthesis of this compound requires careful consideration of various reaction parameters, including the choice of solvent and the potential for catalyst-free conditions.
Solvent Effects and Reaction Kinetics
The choice of solvent can significantly influence the rate and outcome of chemical reactions. chemrxiv.org For urea synthesis, the polarity of the solvent can affect the solvation of reactants and transition states, thereby altering the reaction kinetics. chemrxiv.org For instance, in some reactions, polar solvents can better solvate the reactants than the transition state, potentially slowing down the reaction. chemrxiv.org Conversely, for other reactions, an increase in solvent polarity has been shown to increase the reaction rate. chemrxiv.org The reaction of (thio)isocyanates with amines has been successfully performed in water, which acts as a sustainable and chemoselective medium, often allowing for easy product isolation via filtration. organic-chemistry.org The solubility of reactants in the chosen solvent is also a critical factor. tue.nl For example, nitrobenzene has been used as a solvent for the phosgenation of trichloroaniline because the resulting urea is only slightly soluble and precipitates out, driving the reaction to completion. google.com
Catalyst-Free Synthesis and Green Chemistry Considerations
In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that minimize waste and avoid the use of hazardous reagents and catalysts. mdpi.com Catalyst-free synthesis of N-substituted ureas has been achieved by reacting amines with potassium isocyanate in water, eliminating the need for organic solvents and catalysts. nih.gov This method is not only environmentally friendly but also allows for simple product isolation. Another green approach involves the use of carbon dioxide (CO₂) as a C1 source, which is a non-toxic and abundant alternative to phosgene. beilstein-journals.org While still under development for this specific compound, plasma-driven direct coupling of CO₂ and N₂ represents an innovative, catalyst-free pathway for urea synthesis under ambient conditions. rsc.org Such methods align with the goals of sustainable industrial development by being resource-efficient and environmentally benign. nih.gov
Synthesis of Novel Derivatives and Analogs of this compound
The core structure of this compound can be modified to create a variety of derivatives and analogs with potentially new properties. The synthesis of these novel compounds often follows similar principles to the parent compound but utilizes different starting materials.
For example, the synthesis of 1,3-bis(3,5-dichlorophenyl)urea (B1682623), an analog, was achieved by reacting 3,5-dichloroaniline (B42879) with 3,5-dichlorophenyl isocyanate in dichloromethane. nih.gov This demonstrates the versatility of the amine-isocyanate condensation reaction for creating a range of diaryl ureas by simply varying the substitution pattern on the aniline (B41778) and isocyanate precursors.
Furthermore, a wide array of unsymmetrical urea derivatives can be synthesized by reacting an isocyanate with a different amine. mdpi.com For instance, various aryl urea derivatives have been prepared as analogs of biologically active compounds by reacting different aryl isocyanates with various aryl amines. asianpubs.org The synthesis of novel urea and thiourea (B124793) derivatives has also been accomplished by reacting a suitable amine with a range of substituted aryl isocyanates and isothiocyanates. researchgate.net These approaches allow for the systematic modification of the chemical structure to explore structure-activity relationships.
The table below provides examples of different diaryl urea derivatives and the yields obtained through various synthetic methods.
| Compound | Starting Materials | Yield (%) | Reference |
| 1,3-Bis(phenyl)urea | Aniline | 98 | researchgate.net |
| 1,3-Bis(2-chlorophenyl)urea | 2-Chloroaniline | 95 | researchgate.net |
| 1,3-Bis(3-chlorophenyl)urea | 3-Chloroaniline | 82 | researchgate.net |
| 1,3-Bis(4-chlorophenyl)urea | 4-Chloroaniline | 86 | researchgate.net |
| 1,3-Bis(2-ethylphenyl)urea | 2-Ethylaniline | 86 | researchgate.net |
| 1,3-Bis(3,5-dimethylphenyl)urea | 3,5-Dimethylaniline | 98 | researchgate.net |
| 1,3-Bis(3,5-dichlorophenyl)urea | 3,5-Dichloroaniline, 3,5-Dichlorophenyl isocyanate | Not specified | nih.gov |
| 1-(4-((2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl)-3-phenylureas | 6-(4-aminophenoxy) quinoxaline-2,3 (1H, 4H)-diones, appropriate isocyanates | Not specified | nih.gov |
This table is interactive. You can sort the data by clicking on the column headers.
Exploration of Substituent Effects on Aromatic Rings
The introduction of various substituents onto the phenyl rings of this compound can profoundly influence its chemical reactivity and biological profile. While specific studies detailing the systematic substitution on the aromatic rings of this compound are not extensively available in the reviewed literature, general principles of substituent effects on diaryl ureas can be applied to understand potential outcomes.
Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl, alkoxy, and amino groups, tend to increase the electron density of the aromatic ring, potentially making it more susceptible to electrophilic substitution. Conversely, EWGs, like nitro, cyano, and haloalkyl groups, decrease the ring's electron density.
The nature of the substituent also directs the position of further substitution on the aromatic ring (ortho, meta, or para). For instance, in the synthesis of unsymmetrical diaryl ureas, the electronic nature of the substituents on the aniline precursor can influence the reactivity and yield of the final product.
While specific experimental data on the derivatization of the aromatic rings of this compound is limited, the following table provides a hypothetical exploration of potential substituent effects based on general organic chemistry principles.
| Substituent (R) | Position on Phenyl Ring | Expected Electronic Effect | Potential Impact on Reactivity |
| -CH₃ (Methyl) | para | Electron-donating (weak) | Activation of the ring towards electrophilic substitution. |
| -OCH₃ (Methoxy) | para | Electron-donating (strong) | Strong activation of the ring towards electrophilic substitution. |
| -NO₂ (Nitro) | meta | Electron-withdrawing (strong) | Deactivation of the ring towards electrophilic substitution. |
| -CF₃ (Trifluoromethyl) | meta | Electron-withdrawing (strong) | Strong deactivation of the ring towards electrophilic substitution. |
| -Cl (Chloro) | ortho, para | Electron-withdrawing (inductive), Electron-donating (resonance) | Overall deactivation of the ring towards electrophilic substitution. |
Modifications at the Urea Bridge
Modification of the central urea bridge represents another avenue for the chemical derivatization of this compound. These modifications can include N-alkylation or N-acylation of the urea nitrogens, which can alter the molecule's hydrogen-bonding capabilities, planarity, and solubility. nih.gov
The synthesis of unsymmetrical ureas, where one of the 2,6-dichlorophenyl groups is replaced by a different moiety, is a common strategy to explore structure-activity relationships. mdpi.com General methods for synthesizing unsymmetrical ureas often involve the reaction of an isocyanate with an amine. nih.gov For instance, 2,6-dichloroaniline can be converted to its corresponding isocyanate and then reacted with a different substituted aniline to yield an unsymmetrical diaryl urea.
Another approach involves the palladium-catalyzed cross-coupling of an aryl halide with a monosubstituted urea. nih.gov This method allows for the sequential introduction of different aryl groups.
Direct N-alkylation of ureas can be achieved using an alkylating agent in the presence of a base. google.com For example, N-alkylation of a diaryl urea could proceed via a phase-transfer catalysis method.
The following table illustrates potential modifications at the urea bridge and the general synthetic approaches.
| Modification | General Synthetic Approach | Potential Impact on Properties |
| N-Alkylation | Reaction with an alkyl halide in the presence of a base. google.com | Increased lipophilicity, altered hydrogen bonding. nih.gov |
| N-Acylation | Reaction with an acyl chloride or anhydride. | Introduction of a new functional group, potential for further derivatization. |
| Synthesis of Unsymmetrical Analogs | Reaction of 2,6-dichlorophenyl isocyanate with a different amine. nih.gov | Modulation of electronic and steric properties, exploration of structure-activity relationships. mdpi.com |
This table provides general synthetic strategies for urea modification, as specific examples for this compound are not detailed in the available literature.
Stereochemical Considerations in Derivatization
Stereochemistry can play a crucial role in the biological activity of molecules. In the context of this compound derivatization, the introduction of chiral centers can lead to the formation of enantiomers or diastereomers with distinct pharmacological profiles.
The synthesis of chiral urea derivatives can be achieved through several strategies. One common method involves the use of a chiral amine or a chiral isocyanate as a starting material. mdpi.com For example, reacting 2,6-dichlorophenyl isocyanate with a chiral amine would produce a chiral unsymmetrical urea.
Another approach is the use of chiral derivatizing agents to resolve a racemic mixture of a derivatized urea. wikipedia.org Chiral chromatography techniques can also be employed for the separation of enantiomers.
While the literature reviewed does not provide specific examples of stereoselective derivatization of this compound, the principles of asymmetric synthesis are applicable. The introduction of a chiral auxiliary on one of the phenyl rings or on the urea nitrogen could direct the stereochemical outcome of subsequent reactions. The defined conformation of a chiral diaryl urea can influence the stereoselectivity of reactions at a distant functional group. nih.gov
The following table outlines general strategies for introducing stereochemistry into diaryl urea derivatives.
| Strategy | Description | Example Approach |
| Use of Chiral Starting Materials | Incorporating a chiral building block during the synthesis. mdpi.com | Reacting 2,6-dichlorophenyl isocyanate with a commercially available chiral amine. |
| Chiral Resolution | Separating a racemic mixture of a chiral derivative. wikipedia.org | Using a chiral derivatizing agent to form diastereomers that can be separated by chromatography. |
| Asymmetric Catalysis | Employing a chiral catalyst to favor the formation of one enantiomer. | A metal-catalyzed cross-coupling reaction using a chiral ligand. |
This table presents general methodologies for the synthesis of chiral ureas, as specific stereoselective derivatizations of this compound are not described in the searched scientific literature.
Advanced Structural Characterization and Solid State Analysis of 1,3 Bis 2,6 Dichlorophenyl Urea
X-ray Diffraction Crystallography
X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. While specific crystallographic data for 1,3-Bis(2,6-dichlorophenyl)urea is not extensively detailed in the available literature, analysis of closely related structures provides significant insight into its likely solid-state conformation and interactions.
The solid-state packing of urea (B33335) derivatives is typically dominated by a network of intermolecular hydrogen bonds.
Hydrogen Bonding: The urea group contains two N-H donor groups and one C=O acceptor group, facilitating the formation of robust hydrogen-bonding motifs. In many symmetrically substituted diphenylureas, molecules self-assemble into one-dimensional infinite chains or tapes via N-H···O=C hydrogen bonds. nih.govmdpi.com These chains can then arrange in either parallel or antiparallel orientations. nih.gov In addition to the primary urea-urea interactions, weaker N-H···Cl intramolecular contacts may also be present, further stabilizing the molecular conformation. nih.gov
π-π Stacking: The aromatic phenyl rings allow for potential π-π stacking interactions. These interactions occur between the electron-rich π-systems of adjacent phenyl rings, often in a face-to-face or slipped-parallel arrangement. nih.govnih.gov The interplay between hydrogen bonding, halogen bonding, and π-π stacking creates a complex and stable three-dimensional supramolecular architecture. mdpi.comresearchgate.net
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon for substituted ureas and related compounds. nih.gov These different forms, or polymorphs, can exhibit distinct physical properties. Studies on analogues like 2-((2,6-dichlorophenyl)amino)benzoic acid have revealed the existence of multiple polymorphs stemming from conformational flexibility. rsc.orgresearchgate.net The crystallization of 1,3-bis(3-fluorophenyl)urea (B11959935) has been shown to yield concomitant mixtures of at least two polymorphs, which differ in the orientation of their hydrogen-bonded molecular chains. nih.gov
Given the conformational flexibility around the C-N bonds and the variety of possible intermolecular interactions, it is plausible that this compound could also exhibit polymorphism. Furthermore, the urea functional group is a well-known co-crystal former, capable of forming multi-component crystalline solids with other molecules, which can alter physical properties like solubility. mdpi.com
Spectroscopic and Spectrometric Characterization Techniques
Spectroscopic methods are essential for confirming the chemical structure and identifying the functional groups present in the molecule.
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the vibrational modes of functional groups. For this compound, the spectra would be dominated by characteristic urea and substituted benzene (B151609) absorptions.
The key expected vibrational bands include:
N-H Stretching: Typically observed as a sharp band or multiple bands in the 3200-3450 cm⁻¹ region. researchgate.net The exact position is sensitive to the extent of hydrogen bonding.
C=O Stretching (Amide I band): This is a very strong and characteristic absorption for the urea carbonyl group, generally appearing between 1620 and 1710 cm⁻¹. mdpi.commdpi.com Its frequency is highly dependent on hydrogen bonding; a lower frequency suggests stronger hydrogen bonding. mdpi.com
N-H Bending (Amide II band): This band, arising from a coupling of N-H in-plane bending and C-N stretching, is found in the 1550-1650 cm⁻¹ range.
C-N Stretching: The C-N stretching vibrations are typically observed around 1455 cm⁻¹. researchgate.net
Aromatic C-H and C=C Stretching: Vibrations from the dichlorophenyl rings would appear in their characteristic regions (C-H stretch ~3000-3100 cm⁻¹, C=C stretch ~1400-1600 cm⁻¹).
C-Cl Stretching: Strong absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically below 800 cm⁻¹.
Table 1: Expected FT-IR/Raman Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200 - 3450 |
| C=O (Urea) | Stretching (Amide I) | 1620 - 1710 |
| N-H / C-N | Bending/Stretching (Amide II) | 1550 - 1650 |
| C-N | Stretching | ~1455 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-Cl | Stretching | < 800 |
Data inferred from typical values for urea and substituted aromatic compounds. mdpi.comresearchgate.net
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for complete structural elucidation in solution.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would show distinct signals for the N-H protons and the aromatic protons.
N-H Protons: The signal for the two equivalent N-H protons is expected to appear as a singlet in the downfield region, typically between δ 8.5 and 9.5 ppm, due to the electron-withdrawing effect of the adjacent carbonyl and phenyl groups. uva.nl
Aromatic Protons: The 2,6-dichlorophenyl group has two distinct types of protons. The proton at the para-position (C4-H) would appear as a triplet, while the two equivalent protons at the meta-positions (C3-H, C5-H) would appear as a doublet. These signals would typically be found in the δ 7.0-7.6 ppm range. rsc.org
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.
Carbonyl Carbon: The urea carbonyl carbon (C=O) is highly deshielded and would appear as a single peak in the downfield region, typically around δ 153 ppm. uva.nl
Aromatic Carbons: The dichlorophenyl rings contain four chemically distinct carbon atoms. The carbon attached to the nitrogen (C1) and the two carbons bearing chlorine atoms (C2, C6) would have characteristic chemical shifts, as would the two distinct C-H carbons (C3/C5 and C4). These signals are expected in the aromatic region of δ 115-140 ppm. uva.nlrsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) |
| ¹H | N-H (Urea) | 8.5 - 9.5 |
| ¹H | Aromatic C-H | 7.0 - 7.6 |
| ¹³C | C=O (Urea) | ~153 |
| ¹³C | Aromatic C | 115 - 140 |
Predicted ranges are based on data from analogous substituted phenylurea compounds. uva.nlrsc.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) serves as a critical analytical technique for the unequivocal confirmation of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places, HRMS allows for the determination of a unique molecular formula. This precision is essential for distinguishing between compounds that may have the same nominal mass but differ in their elemental makeup.
For this compound, the molecular formula is established as C₁₃H₈Cl₄N₂O. sigmaaldrich.com The theoretical monoisotopic mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), is 347.9391 Da. uni.lu
In HRMS analysis, the compound is ionized, often through techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to form charged species. The most commonly observed ions are the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the deprotonated molecule [M-H]⁻. The instrument then measures the exact mass of these ions. The extremely low margin of error in this measurement allows for a confident assignment of the molecular formula, as very few combinations of atoms will fit the observed mass.
While specific experimental research data for this compound is not publicly available, predicted HRMS data provides the expected m/z values for various adducts. These calculated values are fundamental for identifying the compound in a sample and confirming its identity. The data demonstrates the characteristic isotopic pattern expected from a molecule containing four chlorine atoms.
Interactive Table: Predicted HRMS Data for this compound
The following table details the predicted mass-to-charge ratios for various adducts of this compound based on its molecular formula C₁₃H₈Cl₄N₂O. uni.lu
| Ion Species | Molecular Formula of Ion | Predicted m/z |
| [M]⁺ | [C₁₃H₈Cl₄N₂O]⁺ | 347.93855 |
| [M+H]⁺ | [C₁₃H₉Cl₄N₂O]⁺ | 348.94638 |
| [M+Na]⁺ | [C₁₃H₈Cl₄N₂ONa]⁺ | 370.92832 |
| [M+K]⁺ | [C₁₃H₈Cl₄N₂OK]⁺ | 386.90226 |
| [M+NH₄]⁺ | [C₁₃H₁₂Cl₄N₃O]⁺ | 365.97292 |
| [M-H]⁻ | [C₁₃H₇Cl₄N₂O]⁻ | 346.93182 |
Computational and Theoretical Investigations of 1,3 Bis 2,6 Dichlorophenyl Urea
Quantum Chemical Calculations (e.g., DFT, ab initio)
Quantum chemical calculations are fundamental in elucidating the electronic structure and geometry of 1,3-Bis(2,6-dichlorophenyl)urea. Methods like Density Functional Theory (DFT) and ab initio calculations offer a detailed view of the molecule's properties.
Molecular Geometry Optimization and Conformational Analysis
The conformational landscape of N,N'-diaryl ureas, including this compound, is critical for understanding their biological activity and material properties. Computational studies, often employing DFT, are used to determine the most stable conformations. For substituted ureas, four primary low-energy conformations (A, B, C, and D) are typically considered, arising from rotations around the C-N bonds. researchgate.net The planarity of the urea (B33335) group is crucial for optimal electron delocalization. researchgate.net
In N,N'-disubstituted ureas, the trans-trans conformation is often the most stable due to factors like extended conjugation and potential intramolecular hydrogen bonding. researchgate.net However, steric hindrance from bulky substituents, such as the 2,6-dichlorophenyl groups in the title compound, can significantly influence the preferred geometry, potentially forcing rotation around the N-C(aryl) bonds to avoid steric clashes. researchgate.net Systematic studies on similar N-aryl-N'-alkyl ureas have shown that methylation patterns and the nature of the aryl group significantly affect the conformational preference, with some analogues adopting both trans-trans and cis-trans conformations of similar energy. nih.gov The geometry optimization for related dichlorophenyl-containing compounds has been successfully performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), showing good agreement with experimental X-ray diffraction data. mdpi.com
Table 1: Comparison of Optimized Geometrical Parameters for a Related Dichlorophenyl Compound (Note: Data presented is for a similar compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, as a reference for typical bond lengths and angles determined by DFT calculations compared to experimental data.)
| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |
| Bond Length (Å) | ||
| Cl1-C18 | 1.748 | 1.740 |
| Cl2-C21 | 1.746 | 1.737 |
| O1-C1 | 1.378 | 1.372 |
| N1-C3 | 1.341 | 1.334 |
| Bond Angle (°) | ||
| C17-C18-Cl1 | 119.5 | 119.4 |
| C20-C21-Cl2 | 119.7 | 119.6 |
| Data adapted from a study on a related dichlorophenyl-containing molecule. mdpi.com |
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic properties of this compound are key to its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO-LUMO energy gap (ΔE) is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. mdpi.com
For similar dichlorinated chalcone (B49325) isomers, the HOMO-LUMO gap has been shown to be influenced by the substitution pattern, with the (2,6)-dichloro isomer exhibiting the largest gap, indicating lower reactivity. nih.gov The HOMO is related to the ionization potential (electron-donating ability), while the LUMO corresponds to the electron affinity (electron-accepting ability). mdpi.comnih.gov In push-pull purine (B94841) systems, the introduction of different functional groups can drastically alter the localization of HOMO and LUMO orbitals. nih.gov
The Molecular Electrostatic Potential (MEP) map is another valuable tool, illustrating the charge distribution and predicting sites for electrophilic and nucleophilic attack. For related compounds, MEP analysis has been used to identify the electron-rich and electron-poor regions, providing insights into intermolecular interactions.
Table 2: Calculated Electronic Properties for a Related Chalcone Isomer (Note: Data for (E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is presented as an example of typical values obtained from DFT calculations.)
| Parameter | Value (eV) |
| EHOMO | -6.21 |
| ELUMO | -1.95 |
| HOMO-LUMO Gap (ΔE) | 4.26 |
| Data adapted from a theoretical study on dichlorinated chalcone isomers. nih.gov |
Molecular Dynamics Simulations for Solvent Interactions and Conformational Landscapes
Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the dynamic behavior of molecules, including their interactions with solvents and their conformational flexibility over time. mdpi.com For urea and its derivatives, MD simulations can provide insights into how the molecule behaves in an aqueous environment, which is crucial for understanding its solubility and interactions with biological systems.
Simulations of aqueous urea solutions have been performed to study the structure of the solution and the effect of urea on the water structure. utwente.nl These studies can reveal details about hydrogen bonding between the urea derivative and water molecules and whether the solute acts as a "structure breaker" or "structure maker" for water. utwente.nl Furthermore, MD simulations can be employed to investigate the interaction of urea derivatives with lipid bilayers, which is essential for assessing cell membrane permeability. dovepress.com
By simulating this compound in a solvent box (e.g., water), one can analyze parameters such as the root mean square deviation (RMSD), root mean square fluctuation (RMSF), radial distribution function (RDF), and solvent accessible surface area (SASA) to understand its stability, flexibility, and solvation characteristics. dovepress.com These simulations also allow for the exploration of the conformational landscape in a dynamic environment, complementing the static picture provided by quantum chemical calculations. nih.gov
Prediction of Intermolecular Interactions and Crystal Lattice Energies
Techniques like the PIXEL method can be employed to calculate the lattice energy by summing the interaction energies between a central molecule and all its neighbors. This approach dissects the total interaction energy into Coulombic, polarization, dispersion, and repulsion components, providing a detailed understanding of the forces holding the crystal together. For organic molecules, C-H···π, π···π stacking, and hydrogen bonds are often significant contributors to the lattice energy. While direct hydrogen bonding from the urea N-H groups is expected, the dichlorophenyl rings can also participate in various non-covalent interactions. Research on similar urea compounds suggests that dimerization through hydrogen bonds between the N-H and C=O groups is plausible. researchgate.net
Structure-Based Computational Design of Derivatives
Computational methods are invaluable in the rational design of derivatives of a lead compound like this compound to optimize its properties for a specific application. Structure-based design leverages the three-dimensional structural information of a target (e.g., an enzyme or receptor) or the ligand itself to design new molecules with enhanced activity, selectivity, or improved pharmacokinetic profiles.
Based on the computational data gathered for this compound, derivatives could be designed by modifying the dichlorophenyl rings or the urea linker. For instance, if electronic properties are to be tuned, substituents with varying electron-donating or-withdrawing capabilities could be introduced on the phenyl rings. The conformational preferences and electronic structure of these hypothetical derivatives can then be assessed using the quantum chemical methods described in section 4.1. This iterative process of design and in-silico evaluation can significantly accelerate the discovery of new, more potent analogues without the immediate need for extensive synthetic chemistry.
Analysis of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics. Computational chemistry, particularly DFT, has become a standard tool for predicting the NLO properties of molecules. The key parameters that determine a molecule's NLO response are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
Urea is a standard reference material in NLO studies. capes.gov.br Theoretical investigations of various organic molecules, including chalcones and other urea derivatives, have shown that the presence of electron donor and acceptor groups, as well as extended π-conjugation, can lead to large hyperpolarizability values, indicating significant NLO activity. nih.gov For example, studies on certain chalcone derivatives have reported β values many times greater than that of urea. nih.gov
For this compound, the urea core acts as a good framework, and the dichlorophenyl groups can be considered as modifying substituents. DFT calculations can be performed to compute the μ, α, and β values. The results can be compared to urea and other known NLO materials to assess its potential in this area. A small HOMO-LUMO gap is often associated with a higher NLO response.
Table 3: Calculated NLO Properties for Urea and a Related Chalcone (Note: This table provides a comparison of calculated NLO properties to illustrate the range of values and the effect of molecular structure.)
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |
| Urea | ~1.67 | - | ~0.37 x 10-30 |
| (E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | - | - | High value predicted |
| Data adapted from various theoretical studies. nih.govajchem-a.com The specific values can vary based on the computational method and basis set used. |
Structure Activity Relationship Sar Studies of 1,3 Bis 2,6 Dichlorophenyl Urea and Its Analogs
Correlating Structural Modifications with Biological Interaction Profiles
The biological activity of diarylurea compounds is highly sensitive to modifications in their molecular structure. The urea (B33335) moiety itself is a critical pharmacophore, with its ability to act as both a hydrogen bond donor and acceptor being fundamental to its interaction with biological targets. nih.govnih.gov The aromatic rings attached to the urea core also play a significant role in binding, primarily through non-bonded π interactions within the hydrophobic pockets of target proteins. nih.gov
The nature, number, and position of halogen substituents on the phenyl rings are critical determinants of the biological activity of diarylureas. Halogenation, particularly with chlorine, can significantly modulate the compound's properties. The presence of chlorine atoms on the phenyl rings can enhance biological activity by increasing the molecule's lipophilicity, which can improve its ability to cross cell membranes. researchgate.net Furthermore, chlorine substituents can prevent metabolic hydroxylation, which might otherwise lead to the formation of less active metabolites. nih.gov
The position of the chlorine atoms is particularly influential. For instance, a comparison between different isomers of dichlorophenyl ureas reveals significant differences in their biological effects. While direct comparative studies on the antiproliferative activity of 1,3-bis(2,6-dichlorophenyl)urea and its 3,5-dichloro isomer are not extensively documented in the provided results, the general principles of halogen substitution suggest that the ortho-substitution in the 2,6-dichloro isomer introduces significant steric hindrance that is absent in the 3,5-dichloro isomer. This steric bulk can influence the conformation of the molecule and its ability to fit into the binding site of a target protein. nih.gov
In a broader context of halogenated compounds, the introduction of additional halogens can also enhance activity. For example, in a series of halogenated pyrrolo[3,2-d]pyrimidines, the presence of iodine at a specific position significantly increased antiproliferative activity compared to the non-iodinated analog. nih.gov This suggests that both the type and number of halogens are key factors in the design of potent diarylurea analogs.
| Compound/Analog | Substitution Pattern | Key Findings on Activity | Reference |
| This compound | 2,6-dichloro on both phenyl rings | The ortho-chloro groups introduce significant steric hindrance, which can influence binding conformation. | nih.gov |
| 1,3-Bis(3,5-dichlorophenyl)urea (B1682623) | 3,5-dichloro on both phenyl rings | Lacks the ortho-steric hindrance of the 2,6-isomer, potentially leading to different binding modes and activities. | |
| Halogenated Pyrrolo[3,2-d]pyrimidines | Dichloro and iodo-dichloro | Addition of iodine significantly enhanced antiproliferative activity, highlighting the impact of halogen type and number. | nih.gov |
Electronically, the chlorine atoms in this compound are electron-withdrawing groups. This electronic effect increases the acidity of the N-H protons of the urea moiety, enhancing their hydrogen bond donating strength. ru.nlresearchgate.net Stronger hydrogen bonds with the target protein can lead to a more stable drug-receptor complex and, consequently, higher biological activity. The electron-withdrawing nature of chlorine also increases the lipophilicity of the molecule, which can facilitate its passage through biological membranes. researchgate.netresearchgate.net However, the presence of strong electron-withdrawing groups on the aryl rings can sometimes lead to the formation of intramolecular hydrogen bonds, which may alter the interaction with the intended biological target. acs.org
The interplay between steric and electronic effects is crucial. While electron-withdrawing groups can enhance hydrogen bonding, excessive steric bulk can prevent the molecule from adopting the optimal conformation for binding. Therefore, a balance between these two parameters is essential for designing highly active diarylurea derivatives.
Comparative Analysis with Isomeric and Substituted Diarylureas
Comparing the biological activity of this compound with its isomers and other substituted diarylureas provides valuable insights into the SAR of this class of compounds.
One important comparison is with its isomer, 1,3-bis(3,5-dichlorophenyl)urea . The key difference between these two molecules lies in the position of the chlorine atoms. The 2,6-dichloro substitution pattern results in significant steric hindrance around the urea linkage, while the 3,5-dichloro isomer lacks this ortho-substitution. This difference in steric bulk can lead to different preferred conformations and binding affinities for their biological targets.
Another relevant comparison is with 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea . This compound, with a different substitution pattern on both rings, has been studied for its biological activities. cgohlke.com The asymmetric substitution pattern and the presence of chlorine at the para and meta positions, as opposed to the symmetric ortho-substitution in this compound, would lead to a different distribution of electronic density and steric bulk, likely resulting in a different biological activity profile.
Furthermore, studies on other diarylurea derivatives have highlighted the importance of the substitution pattern for antiproliferative activity. For example, in a series of diarylureas tested against various cancer cell lines, the compound with a 4-chloro-3-(trifluoromethyl)phenyl terminal moiety showed the highest activity. nih.gov This underscores the principle that specific substitution patterns are often required to achieve optimal biological effect.
| Compound | Phenyl Ring 1 Substitution | Phenyl Ring 2 Substitution | Key Structural Difference from this compound |
| This compound | 2,6-dichloro | 2,6-dichloro | - |
| 1,3-Bis(3,5-dichlorophenyl)urea | 3,5-dichloro | 3,5-dichloro | Chlorine atoms are at meta positions, reducing steric hindrance near the urea linkage. |
| 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea | 4-chloro | 3,4-dichloro | Asymmetric substitution with chlorine atoms at para and meta positions. |
| Diarylurea with 4-chloro-3-(trifluoromethyl)phenyl | Varied | 4-chloro-3-(trifluoromethyl) | Introduction of a trifluoromethyl group, a strong electron-withdrawing group. |
Identification of Key Pharmacophoric Elements
The key pharmacophoric elements of this compound and related diarylureas are the structural features essential for their biological activity. The central urea moiety is a primary pharmacophoric feature. nih.govresearchgate.net Its two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. nih.govmdpi.com This dual hydrogen bonding capability allows for strong and specific interactions with the amino acid residues in the binding sites of target proteins, such as kinases. nih.gov
For this compound specifically, the key pharmacophoric elements can be summarized as:
A central urea core: Essential for forming critical hydrogen bonds with the target protein.
Two phenyl rings: Provide a scaffold for hydrophobic interactions.
Ortho-dichloro substitution: This specific substitution pattern introduces significant steric and electronic effects that dictate the molecule's conformation and interaction with the target. The steric hindrance can enforce a specific torsional angle between the phenyl rings and the urea plane, which may be optimal for fitting into certain binding sites. The electron-withdrawing nature of the chlorine atoms enhances the hydrogen-bonding capacity of the urea N-H groups.
In essence, the combination of the hydrogen-bonding urea core and the appropriately substituted aromatic rings creates a pharmacophore that is well-suited for inhibiting the activity of various biological targets, particularly protein kinases. nih.gov
Based on a comprehensive review of scientific literature, there is a significant lack of available research on the specific biological and chemical mechanisms of This compound . The majority of published studies focus on its isomer, 1,3-bis(3,5-dichlorophenyl)urea (often referred to as COH-SR4), detailing its effects on cancer cells.
Therefore, it is not possible to provide a detailed article on the mechanistic investigations of This compound according to the specified outline, as the primary research data for cellular pathway modulation and enzyme inhibition for this particular compound are not present in the public domain.
For informational purposes, the available data for the closely related isomer, 1,3-bis(3,5-dichlorophenyl)urea , demonstrates activities such as:
Inhibition of Cellular Proliferation: It has been shown to inhibit the growth and clonogenic potential of various cancer cell lines, including lung and melanoma. researchgate.netnih.govnih.govnih.gov
Induction of Apoptosis: Studies indicate it can induce programmed cell death (apoptosis) in cancer cells. researchgate.netnih.govnih.govnih.gov
Modulation of Signaling Pathways: It has been found to activate the AMPK pathway and inhibit Akt signaling, both of which are crucial in cancer cell metabolism and survival. researchgate.netnih.gov
Enzyme Inhibition: Research has shown it inhibits the activity of Glutathione S-transferase (GST). researchgate.netnih.gov
It is crucial to note that these findings apply to the 3,5-dichloro isomer and cannot be attributed to the 2,6-dichloro isomer without specific experimental evidence. Isomers can have vastly different biological activities.
Mechanistic Investigations of 1,3 Bis 2,6 Dichlorophenyl Urea in Biological and Chemical Systems
Enzyme Inhibition Studies
Polyphenol Oxidase (PPO) Inhibition
However, research on related N,N'-diarylurea derivatives has demonstrated that this class of compounds can interact with PPO. For instance, studies on other diarylureas have shown inhibitory effects, suggesting that the urea (B33335) scaffold can play a role in modulating the enzyme's activity. The proposed mechanism for some inhibitors involves binding to the copper ions within the active site of the PPO enzyme, thereby preventing the binding of its natural phenolic substrates. The specific substitution pattern on the phenyl rings is known to be a critical determinant of the inhibitory potency. For 1,3-Bis(2,6-dichlorophenyl)urea, the chlorine atoms at the 2 and 6 positions of the phenyl rings would significantly influence its electronic and steric properties, which would, in turn, affect its potential interaction with the PPO active site. Further empirical studies are required to determine the specific inhibitory activity and kinetic profile of this compound against PPO.
Receptor Binding and Modulation Mechanisms (e.g., CXCR1/CXCR2)
The C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2) are key regulators of the inflammatory response, primarily by mediating the migration of neutrophils. Their involvement in various inflammatory diseases and some cancers has made them attractive targets for therapeutic intervention.
Currently, there is a lack of specific research in the available literature detailing the binding and modulation mechanisms of this compound with respect to CXCR1 and CXCR2 receptors. While other urea-containing compounds have been investigated as modulators of these receptors, direct evidence linking this compound to this activity has not been reported. The potential for this compound to act as a CXCR1/CXCR2 modulator would depend on its ability to fit into the binding pockets of these receptors and establish specific molecular interactions, a possibility that remains to be explored through dedicated screening and binding assays.
Mitochondrial Function Modulation and Proton Transport Mechanisms
Mitochondria are central to cellular energy metabolism and are involved in a multitude of cellular processes. Compounds that can modulate mitochondrial function, for example by affecting the proton gradient across the inner mitochondrial membrane, are of significant scientific interest.
Specific studies on the effects of this compound on mitochondrial function and proton transport are not present in the reviewed scientific literature. While some other substituted urea compounds have been investigated for their effects on mitochondrial electron transport, there is no direct evidence to suggest that this compound acts as a mitochondrial modulator or protonophore. Determining whether this compound can uncouple oxidative phosphorylation or otherwise interfere with mitochondrial processes would require targeted experimental investigation.
Supramolecular Assembly and Material Science Applications
The field of supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. Diarylureas are a well-studied class of molecules in this field due to their predictable self-assembly behavior.
Hydrogen Bond-Directed Self-Assembly
The urea functional group is a powerful motif for directing self-assembly due to its ability to form strong and directional hydrogen bonds. The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. In 1,3-disubstituted ureas, this leads to the formation of a characteristic one-dimensional hydrogen-bonded tape or ribbon structure.
| Feature | Description |
| Primary Interaction | Hydrogen bonding between urea groups |
| Secondary Interactions | π-π stacking between phenyl rings, Halogen bonding |
| Resulting Structure | 1D hydrogen-bonded tapes, which can further assemble into higher-order structures |
Fabrication of Gels, Capsules, and Crystalline Materials
The self-assembly of small molecules into extended networks can lead to the formation of supramolecular gels, which are liquid-filled, three-dimensional networks. The formation of a gel from a solution of this compound would depend on the solvent and the ability of the self-assembled fibrillar network to entrap the solvent molecules. The strength and stability of such gels would be dictated by the strength of the hydrogen bonds and other intermolecular interactions.
Furthermore, the controlled self-assembly of diarylureas can be utilized to fabricate crystalline materials with well-defined structures and properties. The substitution pattern on the phenyl rings is a key factor in determining the crystal packing. By modifying the conditions of crystallization, it is possible to potentially obtain different polymorphs of this compound, each with unique physical properties. The formation of hollow capsules through the self-assembly of urea-based molecules has also been reported, suggesting another potential application in materials science for this class of compounds.
Role as a Bifunctional Organocatalyst
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthetic chemistry. (Thio)urea derivatives have been successfully employed as hydrogen-bond-donating catalysts. The two N-H groups of the urea moiety can form hydrogen bonds with an electronegative atom in a substrate, thereby activating it towards a nucleophilic attack.
Future Research Directions and Unexplored Avenues for 1,3 Bis 2,6 Dichlorophenyl Urea
Development of Advanced Synthetic Strategies
While the synthesis of symmetrical diarylureas is a well-established process, future research could focus on developing more advanced and sustainable synthetic strategies for 1,3-Bis(2,6-dichlorophenyl)urea and its derivatives. Traditional methods often rely on the use of phosgene (B1210022) or its equivalents, which pose significant safety concerns. acs.org
Future synthetic endeavors could explore:
Phosgene-Free Routes: Methodologies avoiding phosgene are highly desirable. One promising approach involves the reaction of 2,6-dichloroaniline (B118687) with a safer carbonyl source, such as 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov This method proceeds in a two-step, one-pot reaction where one amine reacts with CDI, followed by the addition of a second amine. nih.gov
Catalytic Carbonylation: Palladium-catalyzed carbonylation of 2,6-dichloroaniline with carbon monoxide offers a direct and atom-economical route. Research could focus on optimizing catalyst systems and reaction conditions to improve yields and reduce catalyst loading.
Rearrangement Reactions: The Hofmann rearrangement of 2,6-dichlorobenzamide (B151250) in the presence of an amine source could generate the corresponding isocyanate in situ, which would then react to form the target urea (B33335). nih.gov Similarly, the Curtius rearrangement of a corresponding acyl azide (B81097) is another potential route. nih.gov
Flow Chemistry: Continuous flow synthesis could offer significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous intermediates like isocyanates.
These advanced strategies would not only provide safer and more efficient access to this compound but also facilitate the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.
High-Throughput Screening and Lead Optimization in Academic Contexts
High-throughput screening (HTS) has become an indispensable tool in academic research for identifying novel bioactive small molecules. nih.govresearchgate.net The application of HTS to this compound and its derivatives could uncover previously unknown biological activities. Academic screening centers are well-equipped to perform such large-scale screens. researchgate.netcuanschutz.edu
Future research in this area could involve:
Broad-Spectrum Bioactivity Screening: Screening this compound against a wide array of biological targets, including enzymes, receptors, and whole-cell assays, could identify initial hits for various diseases. Diarylureas, in general, are known to possess a range of biological activities, including as kinase inhibitors. nih.govmdpi.comnih.gov
Phenotypic Screening: Utilizing high-content screening (HCS) platforms, researchers could assess the effects of the compound on cellular morphology and function. cuanschutz.edu This approach is particularly powerful for identifying compounds with novel mechanisms of action without a predefined target.
Lead Optimization of Analogues: Should initial screening reveal a promising biological activity, a focused library of analogues could be synthesized and subjected to lead optimization. This iterative process of chemical synthesis and biological testing would aim to improve potency, selectivity, and pharmacokinetic properties. The structural rigidity and potential for diverse substitution patterns on the phenyl rings make this class of compounds amenable to such optimization. nih.gov
The data generated from these academic HTS campaigns could provide the foundation for new therapeutic development programs or the discovery of valuable chemical probes.
Integration with Systems Biology Approaches
Understanding the mechanism of action (MoA) of a small molecule is crucial for its development as a therapeutic agent or a research tool. broadinstitute.orgnih.gov Systems biology offers a holistic approach to elucidating the complex biological responses to small molecule perturbation. mlsb.ioarxiv.org Integrating systems-level data can provide a comprehensive picture of the cellular pathways modulated by this compound.
Future research could leverage the following systems biology strategies:
Transcriptomics: Gene expression profiling using techniques like RNA-seq after treating cells with this compound can reveal the global transcriptional changes induced by the compound. Comparing this expression signature to databases of known compounds can help to hypothesize its MoA. broadinstitute.org
Proteomics: Chemical proteomics approaches, such as affinity-based protein profiling or thermal proteome profiling, can be employed to identify the direct protein targets of the compound within the cell. broadinstitute.org
Computational Biology: Integrating data from transcriptomics, proteomics, and other 'omics' platforms through computational analysis can help to construct network models of the compound's effects. nih.govnih.gov This can reveal not only the primary target but also off-target effects and downstream signaling consequences.
These systems-level investigations would be instrumental in moving beyond a single-target view and understanding the broader biological impact of this compound.
Exploration of Novel Intermolecular Interaction Motifs
The urea functional group is a powerful hydrogen bond donor and acceptor, a property that is central to the application of diarylureas in supramolecular chemistry and molecular recognition. acs.org The presence of chlorine atoms on the phenyl rings of this compound introduces the potential for halogen bonding and other non-covalent interactions.
Unexplored avenues in this area include:
Crystallographic Studies: Obtaining the single-crystal X-ray structure of this compound would provide definitive information about its solid-state packing and intermolecular interactions. Analysis of the crystal structure could reveal hydrogen bonding networks, π-π stacking, and potential halogen bonding motifs. researchgate.netrsc.orgexlibrisgroup.com
Computational Modeling: In the absence of experimental crystal structures, computational methods can be used to predict the preferred conformations and intermolecular interaction energies. researchgate.netmdpi.com Density functional theory (DFT) calculations can be employed to study the strength and nature of hydrogen and halogen bonds. nih.gov
Supramolecular Assembly: Research could explore the self-assembly properties of this compound to form higher-order structures such as tapes, sheets, or capsules, driven by hydrogen bonding. nih.govtandfonline.comnih.gov The influence of the 2,6-dichloro substitution pattern on the geometry and stability of these assemblies would be a key area of investigation.
A deeper understanding of the intermolecular interactions of this compound will be critical for its rational design in the context of materials science and chemical biology.
Investigation in Emerging Areas of Chemical Biology and Materials Science
The unique structural and electronic properties of this compound make it an intriguing candidate for exploration in cutting-edge areas of chemical biology and materials science.
Future research could focus on:
Development of Chemical Probes: If a specific biological target is identified, this compound could serve as a scaffold for the development of selective chemical probes. These probes could be used to study the function of the target protein in its native cellular environment.
Supramolecular Gels and Polymers: The strong directional hydrogen bonding of the urea moiety could be exploited to create supramolecular gels or polymers. nih.gov The dichlorophenyl groups would influence the solubility and mechanical properties of these materials.
Anion Recognition and Transport: The hydrogen bond donor capabilities of the urea group are known to facilitate the binding of anions. Future studies could investigate the ability of this compound and its derivatives to act as receptors or transporters for specific anions across lipid membranes.
Photochemistry in Confined Spaces: The behavior of molecules can be significantly altered within supramolecular assemblies. Investigating the photochemical and photophysical properties of chromophores encapsulated within self-assembled structures of this compound could lead to novel light-harvesting or sensing systems. rsc.org
By venturing into these emerging fields, the full potential of this compound as a versatile molecular building block can be realized.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1,3-bis(2,6-dichlorophenyl)urea in a laboratory setting?
The synthesis typically involves coupling 2,6-dichloroaniline with a urea precursor using carbodiimide-based coupling agents (e.g., dicyclohexylcarbodiimide) in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM). Reaction optimization includes temperature control (60–80°C) and stoichiometric ratios to minimize byproducts. Post-synthesis purification via recrystallization or column chromatography ensures high purity (>98%) .
Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on aromatic rings.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve crystal packing and hydrogen-bonding interactions, as demonstrated in structurally analogous urea derivatives .
- FT-IR spectroscopy to identify urea C=O stretching vibrations (~1640–1680 cm⁻¹) .
Q. How can researchers ensure the stability of this compound during storage and handling?
Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Conduct periodic purity checks via HPLC. Use desiccants to mitigate moisture absorption, which can degrade the urea moiety .
Advanced Research Questions
Q. What molecular mechanisms underlie the antiproliferative effects of this compound derivatives in cancer models?
Studies on the analog COH-SR4 show dose-dependent apoptosis induction via PARP cleavage, Bim upregulation, and inhibition of Akt/CDK4 signaling. Activation of AMPK pathways further suppresses metabolic activity in melanoma cells. Mechanistic validation requires Western blotting , flow cytometry for cell cycle analysis , and siRNA knockdowns to confirm target specificity .
Q. How can structural modifications of this compound enhance its bioactivity against resistant pathogens or cancer cell lines?
- Introduce electron-withdrawing groups (e.g., –CF₃) on the phenyl rings to improve binding to hydrophobic enzyme pockets.
- Replace the urea linker with thiourea to modulate hydrogen-bonding interactions, as seen in insecticidal benzoylurea derivatives .
- Use molecular docking and QSAR models to predict interactions with targets like glutathione S-transferase (GST) or kinases .
Q. What experimental strategies address contradictions in reported biological activities of this compound analogs?
Discrepancies may arise from variations in:
- Cell line specificity (e.g., COH-SR4 efficacy in melanoma vs. inactivity in other cancers).
- Dosage thresholds (e.g., pro-survival vs. pro-apoptotic effects at low vs. high concentrations).
- In vitro vs. in vivo models (e.g., bioavailability limitations in murine systems). Validate findings using orthogonal assays (e.g., CRISPR-Cas9 knockouts, patient-derived xenografts) .
Q. How does this compound interact with environmental or agricultural targets, such as insect GST enzymes?
The compound inhibits GST activity by competitively binding to the enzyme’s active site, disrupting detoxification pathways in pests. Assess activity via enzymatic assays (e.g., CDNB conjugation) and field trials to evaluate resistance development. Compare with commercial insecticides like teflubenzuron for cross-resistance patterns .
Methodological Considerations
Q. What protocols are recommended for evaluating the compound’s pharmacokinetic properties in preclinical models?
- LC-MS/MS to quantify plasma/tissue concentrations after oral or intravenous administration.
- Metabolic stability assays using liver microsomes to identify cytochrome P450-mediated degradation.
- Toxicology screens (e.g., ALT/AST levels, histopathology) to assess hepatic and renal safety .
Q. How can researchers differentiate between on-target and off-target effects in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
